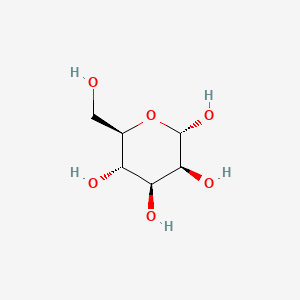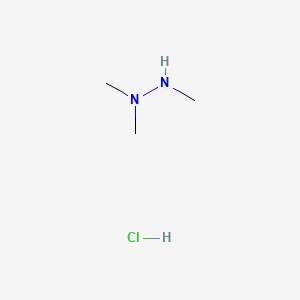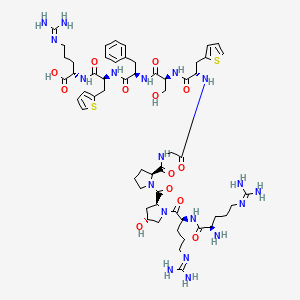
4-(アリルアミノ)安息香酸
概要
説明
4-(Allylamino)benzoic acid is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an allylamino group attached to the para position of a benzoic acid moiety
科学的研究の応用
4-(Allylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 4-(Allylamino)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is a common building block for a variety of phenolic compounds . .
Biochemical Pathways
Benzoic acid derivatives, such as 4-hydroxybenzoic acid, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Allylamino)benzoic acid is not well-understood. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action. For instance, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C , suggesting that light, air, and temperature could affect its stability.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Allylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with allyl bromide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(Allylamino)benzoic acid may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through techniques like chromatography.
化学反応の分析
Types of Reactions: 4-(Allylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
類似化合物との比較
- 4-(Dimethylamino)benzoic acid
- 4-(Acetylamino)benzoic acid
- 4-(Methoxy)benzoic acid
Comparison: 4-(Allylamino)benzoic acid is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 4-(Dimethylamino)benzoic acid has a dimethylamino group, which affects its solubility and interaction with biological targets differently. Similarly, 4-(Acetylamino)benzoic acid and 4-(Methoxy)benzoic acid have different functional groups that influence their chemical behavior and applications.
特性
IUPAC Name |
4-(prop-2-enylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMYCLKDWDNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300674 | |
| Record name | 4-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53624-18-3 | |
| Record name | 53624-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















